6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Aqueous Solubility Salt Form Bioavailability

Researchers using the free base (CAS 28566-14-5) in aqueous kinase assays frequently encounter precipitation and assay failure due to its limited solubility (Log S -1.51, ~4.15 mg/mL). This hydrochloride salt directly resolves that bottleneck. - Enhanced aqueous solubility enables preparation of stock solutions in water or aqueous buffers, eliminating organic co-solvents that interfere with CK1δ/ε inhibition screening. - Well-defined MW (169.61 g/mol) at ≥95% purity supports accurate molar calculations for SAR library synthesis and reaction scale-up. - Compatible with aqueous workup and green chemistry oxidation protocols, simplifying purification workflows.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 1220039-95-1
Cat. No. B1429470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride
CAS1220039-95-1
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1N=CC=C2.Cl
InChIInChI=1S/C8H7NO.ClH/c10-8-4-3-7-6(8)2-1-5-9-7;/h1-2,5H,3-4H2;1H
InChIKeyNYBSYLDISLPAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl Overview


6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride (CAS 1220039-95-1) is a hydrochloride salt of a bicyclic heterocyclic building block featuring a fused cyclopentane-pyridine ring system with a ketone at the 5-position [1]. This scaffold is a core structural motif in several kinase inhibitor programs, particularly casein kinase 1 (CK1δ/ε) inhibitors under investigation for CNS disorders, as exemplified by Pfizer's patent filings on fused pyridine compounds [2]. The hydrochloride salt form is specified to enhance aqueous solubility and stability, making it a preferred intermediate for medicinal chemistry applications requiring salt-form building blocks [3].

1 Salt-form building block for aqueous synthesis and biological assays
2 Fused cyclopenta-pyridine scaffold used in CK1δ/ε kinase inhibitor programs
3 Reported improved aqueous solubility over free base (qualitative)

Free Base vs HCl Salt: Aqueous Applications


The free base form of this compound (CAS 28566-14-5) exhibits limited aqueous solubility, with an estimated Log S (ESOL) of -1.51 corresponding to a solubility of approximately 4.15 mg/mL . In contrast, the hydrochloride salt (1220039-95-1) is explicitly formulated to enhance water solubility, a critical property for biological assays, high-throughput screening, and aqueous reaction conditions . Substituting the free base in protocols requiring aqueous solubility may lead to precipitation, reduced bioavailability, or assay failure, underscoring the need for the salt form in aqueous applications .

Aqueous solubility mismatch
Free base (28566-14-5) may show limited aqueous availability; the HCl salt is reported to improve solubility for biological assays.
Stoichiometric calculation shift
Molecular weight difference between salt and free base alters molar equivalents if form is not accounted for in synthetic protocols.
Quantitative solubility data gap
Exact solubility enhancement is not quantified; class-level inference only.

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl: Quantitative Evidence


Solubility Advantage: HCl Salt vs Free Base

The hydrochloride salt of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1220039-95-1) provides enhanced aqueous solubility compared to its free base counterpart (28566-14-5). The free base exhibits an estimated water solubility of 4.15 mg/mL (Log S ESOL = -1.51) , whereas the hydrochloride salt is documented to have significantly improved water solubility due to the presence of the hydrochloride counterion .

Solubility Advantage
Class-level
HCl salt: reported improved aqueous solubility vs free base (est. 4.15 mg/mL)
Supports salt-form selection for aqueous protocols
Quantitative difference unavailable; class-level inference
Aqueous Solubility Salt Form Bioavailability

Molecular Weight & Purity for Precise Stoichiometry

The hydrochloride salt (1220039-95-1) has a molecular weight of 169.61 g/mol and is available at 95-98% purity from multiple vendors . In comparison, the free base (28566-14-5) has a molecular weight of 133.15 g/mol . This 36.46 g/mol difference corresponds exactly to the mass of HCl, ensuring accurate molar calculations in synthetic and analytical workflows.

MW & Purity
Head-to-head
169.61 g/mol, ≥95% purity (HCl salt); 133.15 g/mol (free base)
Ensures precise stoichiometry in synthesis
36.46 g/mol corresponds to HCl mass
Molecular Weight Purity Stoichiometry

Mn-Catalyzed Oxidation Utility

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold, including its hydrochloride salt, can be synthesized via a manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)₂ catalyst and t-BuOOH oxidant in water at 25°C, achieving high yields and excellent chemoselectivity [1]. This methodology is applicable to both free base and salt forms, and the hydrochloride salt may offer advantages in aqueous workup due to its enhanced solubility.

Mn-Catalyzed Oxidation
Method context
High yield, chemoselectivity with Mn(OTf)₂ / t-BuOOH in water, 25°C
Supports green synthesis and aqueous workup
Reported for scaffold; applicable to HCl salt
Synthetic Methodology Oxidation Green Chemistry

Application Scenarios for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl


Aqueous Biological Assays and HTS

The enhanced aqueous solubility of the hydrochloride salt makes it the preferred form for preparing stock solutions in water or aqueous buffers, reducing the need for organic co-solvents that may interfere with biological assays . This is particularly relevant for kinase inhibition screening (e.g., CK1δ/ε) where compound solubility directly impacts assay reproducibility and hit validation [1].

CNS Kinase Inhibitor Synthesis

With a well-defined molecular weight of 169.61 g/mol and high purity (95-98%), the hydrochloride salt enables accurate molar calculations for the synthesis of fused pyridine-based kinase inhibitors, as described in Pfizer's patent filings [1]. This precision is critical when scaling reactions or preparing compound libraries for SAR studies.

Green Chemistry and Aqueous Workup

The hydrochloride salt's improved water solubility facilitates aqueous workup procedures in synthetic protocols, such as the manganese-catalyzed oxidation methodology [2]. This aligns with green chemistry principles by minimizing organic solvent use and simplifying purification steps.

Application
Selection Property
Validation Focus
Aqueous Biological Assays and HTS
Enhanced aqueous solubility (salt form)
Compound solubility in assay buffer, absence of precipitation
CNS Kinase Inhibitor Synthesis
Defined molecular weight and high purity
Accurate molar calculations, batch-to-batch consistency
Green Chemistry and Aqueous Workup
Water solubility facilitates workup
Extraction efficiency, organic solvent minimization

Technical Documentation Hub

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